Alkaline Phosphatase Inhibition: n-Butyl vs. Isobutyl vs. Propyl
In a systematic SAR study of quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors, the 2-n-butyl substituted compound (target compound) exhibited tissue-nonspecific alkaline phosphatase (TNAP) inhibition with an IC₅₀ of 4.20 ± 0.09 μM. This potency differs from the 2-isobutyl analog (IC₅₀ = 3.10 ± 0.02 μM) and the 2-propyl analog (IC₅₀ = 1.09 ± 0.03 μM), demonstrating that branching and chain length critically modulate inhibitory activity [1]. Against intestinal alkaline phosphatase (IAP), the 2-n-butyl compound showed an IC₅₀ of 5.70 ± 0.07 μM, compared to 3.70 ± 0.10 μM for the 2-isobutyl analog and 1.12 ± 0.06 μM for the 2-propyl analog [1].
| Evidence Dimension | Tissue-nonspecific alkaline phosphatase (TNAP) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 4.20 ± 0.09 μM |
| Comparator Or Baseline | 2-isobutyl analog (3.10 ± 0.02 μM); 2-propyl analog (1.09 ± 0.03 μM); Levamisole (positive control, 17.4 ± 0.74 μM) |
| Quantified Difference | n-Butyl is 1.35× less potent than isobutyl; 3.85× less potent than propyl; 4.14× more potent than levamisole |
| Conditions | In vitro enzyme inhibition assay; recombinant human TNAP expressed in COS-7 cells; p-nitrophenyl phosphate substrate; pH 9.8 buffer; 37°C |
Why This Matters
This demonstrates that the 2-n-butyl substituent confers a distinct activity profile among C3–C4 alkyl congeners, making it a necessary control or comparator in SAR expansion studies where alkyl chain optimization is being investigated.
- [1] Khan I, Shah SJA, Ejaz SA, Ibrar A, Hameed S, Lecka J, Millán JL, Sévigny J, Iqbal J. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Advances. 2015;5(79):64404-64413. Table 2. View Source
